molecular formula C18H23N3O2S B4030706 2-(4-TERT-BUTYLBENZAMIDO)-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE

2-(4-TERT-BUTYLBENZAMIDO)-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE

Cat. No.: B4030706
M. Wt: 345.5 g/mol
InChI Key: BEBXHGYDXYYFNX-UHFFFAOYSA-N
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Description

2-(4-TERT-BUTYLBENZAMIDO)-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring, a tert-butylbenzamido group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-TERT-BUTYLBENZAMIDO)-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of coupling reagents such as EDCI and HOBt . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-TERT-BUTYLBENZAMIDO)-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The thiazole ring and benzamido group can participate in substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(4-TERT-BUTYLBENZAMIDO)-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-TERT-BUTYLBENZAMIDO)-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The thiazole ring and benzamido group can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-TERT-BUTYLBENZAMIDO)-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE stands out due to its specific combination of functional groups, which imparts unique chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields.

Properties

IUPAC Name

2-[(4-tert-butylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-11-14(16(23)21(5)6)24-17(19-11)20-15(22)12-7-9-13(10-8-12)18(2,3)4/h7-10H,1-6H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBXHGYDXYYFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-TERT-BUTYLBENZAMIDO)-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE
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2-(4-TERT-BUTYLBENZAMIDO)-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE
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2-(4-TERT-BUTYLBENZAMIDO)-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE
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2-(4-TERT-BUTYLBENZAMIDO)-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 5
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2-(4-TERT-BUTYLBENZAMIDO)-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 6
2-(4-TERT-BUTYLBENZAMIDO)-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE

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